molecular formula C17H25N3O4 B5242732 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide

4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No. B5242732
M. Wt: 335.4 g/mol
InChI Key: ISMSOJMSYVGMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide, also known as CEP-26401, is a compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of GLP-1 and GIP, which enhances insulin secretion and reduces blood glucose levels. In addition, 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.

Biochemical And Physiological Effects

4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide inhibits the activity of DPP-IV and MMPs in a dose-dependent manner. In vivo studies have shown that 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide reduces blood glucose levels and improves glucose tolerance in animal models of diabetes. In addition, 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce tumor growth and improve cognitive function in animal models of cancer and neurological disorders, respectively.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its specificity for DPP-IV and MMP inhibition. This allows researchers to study the effects of these enzymes on various biological processes. However, one limitation of using 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is its potential toxicity. High doses of 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide have been shown to cause liver damage in animal models.

Future Directions

There are several future directions for research on 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the potential of 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide as a drug candidate for clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide to minimize potential toxicity.

Synthesis Methods

The synthesis of 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-ethoxyphenylhydrazine with 2,2-dimethylpropanoyl chloride to obtain 4-(2,2-dimethylpropanoyl)hydrazinyl)-4-ethoxybenzene. This compound is then reacted with ethyl 4-oxobutanoate to obtain 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide. The synthesis method has been optimized to obtain a high yield of pure product.

Scientific Research Applications

4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, 4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

4-[2-(2,2-dimethylpropanoyl)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-5-24-13-8-6-12(7-9-13)18-14(21)10-11-15(22)19-20-16(23)17(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMSOJMSYVGMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,2-dimethylpropanoyl)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide

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